molecular formula C9H9NO3 B1394913 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid CAS No. 851202-96-5

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid

Cat. No. B1394913
CAS RN: 851202-96-5
M. Wt: 179.17 g/mol
InChI Key: YCTDKGFOTACSHZ-UHFFFAOYSA-N
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Description

“3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid” is a chemical compound . It has been studied for its potential as an antitubercular agent .


Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine derivatives has been achieved through a two-step protocol involving epoxide ring opening with aromatic amines followed by Pd (0) catalyzed intramolecular C–O bond formation . Another method involves a mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo [e] [1,3]oxazine derivatives via a one pot three component reaction .


Molecular Structure Analysis

The structure of the compounds was established by interpretation 1H NMR, 13C NMR and Mass spectral data recorded after purification .


Chemical Reactions Analysis

The reaction involving ligand 9 and Pd (OAc) 2 or allyl (Pd)Cl 2 mostly resulted in dehydrohalogenation .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine, is 165.19 g/mol . The exact mass and monoisotopic mass are 165.078978594 g/mol . The compound has a topological polar surface area of 21.3 Ų .

Scientific Research Applications

Anticancer Agent Development

Recent studies have shown that analogues of 3,4-Dihydro-2H-benzo[b][1,4]oxazine exhibit promising anticancer properties. For instance, benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3] oxazines have been synthesized and tested against breast cancer cell lines MCF 7 and MDA-MB-231. Some compounds displayed superior activity with IC50 values lower than Doxorubicin, a standard reference in cancer treatment .

High Throughput Mechanochemistry

The compound has been used in high throughput mechanochemical processes for parallel synthesis. This method allows for the processing of multiple samples simultaneously, which is beneficial in the synthesis of fungicides and polymer preparation .

Drug-Likeness Property Prediction

The drug-likeness properties of 3,4-Dihydro-2H-benzo[b][1,4]oxazine derivatives are being predicted to assess their potential as therapeutic agents. This involves computational studies, including docking studies, to evaluate the binding affinities of these compounds towards various biological targets .

Green Chemistry Applications

There is ongoing research into the use of 3,4-Dihydro-2H-benzo[b][1,4]oxazine in green chemistry. A novel catalyst-free, mild one-pot, multicomponent synthetic strategy has been developed to construct substituted derivatives of the compound. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTDKGFOTACSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695259
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid

CAS RN

851202-96-5
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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